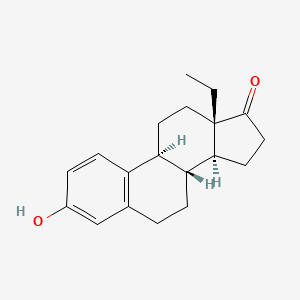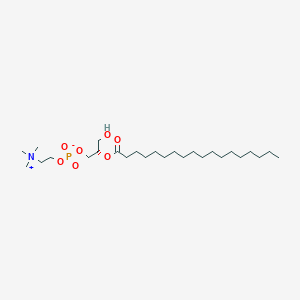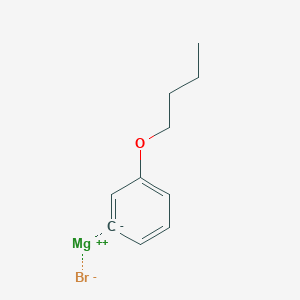
2-Methoxy-4-methylbenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-methylbenzenethiol is an organic compound with the molecular formula C8H10OS. It is a derivative of thiophenol, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the fourth position. This compound is known for its distinctive odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methylbenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylbenzoyl chloride with hydrogen sulfide (H2S) in the presence of a base such as pyridine. The reaction proceeds as follows:
2-Methoxy-4-methylbenzoyl chloride+H2S→this compound+HCl
Another method involves the reduction of 2-methoxy-4-methylbenzenesulfonyl chloride using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfoxides (R-SO-R).
Reduction: The thiol (R-SH) is regenerated.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-methylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-methylbenzenethiol involves its interaction with various molecular targets. The thiol group (-SH) can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. This interaction can lead to changes in enzyme activity, protein structure, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxythiophenol: Similar structure but lacks the methyl group at the fourth position.
4-Methylbenzenethiol: Similar structure but lacks the methoxy group at the second position.
Thiophenol: The parent compound without any substituents on the benzene ring.
Uniqueness
2-Methoxy-4-methylbenzenethiol is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct interactions in chemical and biological systems, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
83485-34-1 |
|---|---|
Molekularformel |
C8H10OS |
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
2-methoxy-4-methylbenzenethiol |
InChI |
InChI=1S/C8H10OS/c1-6-3-4-8(10)7(5-6)9-2/h3-5,10H,1-2H3 |
InChI-Schlüssel |
YBDVVSMQYQJAER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



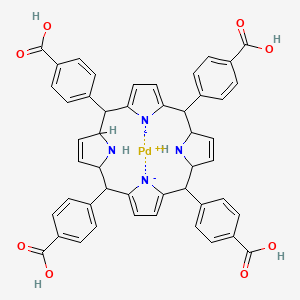
![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)
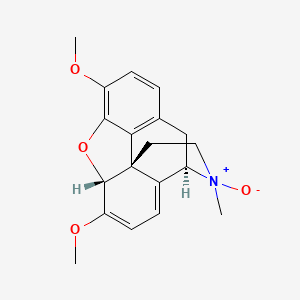

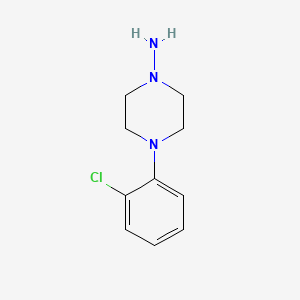
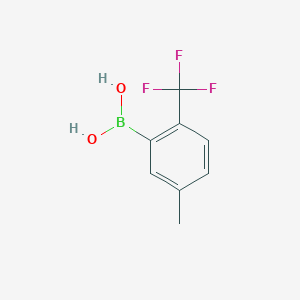

![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)

